molecular formula C11H18N2O B576416 3-[3-(Dimethylamino)propoxy]aniline CAS No. 1135-26-8

3-[3-(Dimethylamino)propoxy]aniline

Cat. No.: B576416
CAS No.: 1135-26-8
M. Wt: 194.278
InChI Key: HYNCMEQKRXCLEF-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propoxy]aniline is an organic compound with the molecular formula C11H18N2O. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and ketones . This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propoxy]aniline typically involves the reaction of 3-chloroaniline with 3-dimethylaminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-chloroaniline attacks the carbon atom of 3-dimethylaminopropanol, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propoxy]aniline undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Dimethylamino)propoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propoxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propylamine
  • 3-(Dimethylamino)propyl chloride
  • 3-(Dimethylamino)propyl alcohol

Uniqueness

3-[3-(Dimethylamino)propoxy]aniline is unique due to its specific structural features, which include the presence of both an aniline and a dimethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

3-[3-(dimethylamino)propoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,4,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNCMEQKRXCLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651244
Record name 3-[3-(Dimethylamino)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-26-8
Record name 3-[3-(Dimethylamino)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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